Cas no 169943-94-6 (N-(4-Benzyloxybenzyl)MethylaMine)
N-(4-Benzyloxybenzyl)MethylaMine Chemical and Physical Properties
Names and Identifiers
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- N-(4-Benzyloxybenzyl)MethylaMine
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- Inchi: 1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
- InChI Key: MZVIOYFRVOFCDI-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(OCC2=CC=CC=C2)C=C1)C
Computed Properties
- Exact Mass: 227.13111
Experimental Properties
- PSA: 21.26
N-(4-Benzyloxybenzyl)MethylaMine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00BAGU-1g |
N-(4-Benzyloxybenzyl)MethylaMine |
169943-94-6 | 97% | 1g |
$92.00 | 2024-06-19 | |
| 1PlusChem | 1P00BAGU-5g |
N-(4-Benzyloxybenzyl)MethylaMine |
169943-94-6 | 97% | 5g |
$249.00 | 2024-06-19 | |
| 1PlusChem | 1P00BAGU-25g |
N-(4-Benzyloxybenzyl)MethylaMine |
169943-94-6 | 97% | 25g |
$735.00 | 2024-06-19 |
N-(4-Benzyloxybenzyl)MethylaMine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on N-(4-Benzyloxybenzyl)MethylaMine
Comprehensive Overview of N-(4-Benzyloxybenzyl)MethylaMine (CAS 169943-94-6): Properties, Applications, and Industry Insights
N-(4-Benzyloxybenzyl)MethylaMine (CAS 169943-94-6) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This benzylamine derivative is characterized by a benzyloxybenzyl backbone coupled with a methylamine functional group, making it a versatile intermediate in synthetic chemistry. Its molecular formula C15H17NO and moderate polarity render it soluble in common organic solvents, a property highly valued in drug discovery and material science applications.
Recent studies highlight the compound's role in medicinal chemistry, particularly in designing CNS-targeting molecules. Researchers are exploring its potential as a building block for neurotransmitter modulators, aligning with growing interest in neurological therapeutics—a trending topic in 2024 as populations age globally. The 4-benzyloxy moiety contributes to enhanced blood-brain barrier permeability, a hot-button issue in Alzheimer's disease research and Parkinson's treatment development.
From a synthetic chemistry perspective, CAS 169943-94-6 demonstrates remarkable stability under acidic conditions, making it suitable for multi-step organic synthesis. Industry reports indicate its use in creating liquid crystal precursors, addressing the booming demand for advanced display materials. This application dovetails with current market trends toward flexible electronics and OLED technology, frequently searched terms in materials science forums.
Quality control protocols for N-(4-Benzyloxybenzyl)MethylaMine emphasize HPLC purity ≥98%, with strict limits on residual solvents—a critical parameter for GMP-compliant production. Analytical data from recent batches show characteristic NMR peaks at 7.2-7.4 ppm (aromatic protons) and 3.7 ppm (O-CH2), serving as key identifiers for researchers verifying compound authenticity. These specifications cater to the pharmaceutical industry's heightened focus on QC/QA standards, a recurring theme in regulatory discussions.
Environmental considerations surrounding 169943-94-6 have prompted investigations into green synthesis routes. Recent patents describe catalytic hydrogenation methods that reduce waste generation by 40% compared to traditional approaches—an innovation resonating with the sustainable chemistry movement. This aligns with Google search trends showing increased queries for eco-friendly chemical processes among industrial chemists.
The compound's structure-activity relationship (SAR) has become a focal point in computational chemistry studies. Molecular docking simulations suggest the benzyloxy group enhances binding affinity to certain enzyme targets, explaining its popularity in fragment-based drug design. Such computational approaches are revolutionizing hit-to-lead optimization, a dominant topic in recent ACS conference proceedings.
Market analysts project steady growth for N-(4-Benzyloxybenzyl)MethylaMine suppliers, driven by expanding contract research organizations (CROs) in Asia-Pacific regions. Pricing trends indicate a 12% year-over-year increase for research-grade quantities, reflecting tighter chiral intermediate supplies. These economic factors intersect with industry concerns about API supply chain resilience—a frequently searched term post-pandemic.
Handling recommendations for CAS 169943-94-6 include storage under nitrogen atmosphere at 2-8°C to prevent oxidative degradation, with MSDS data indicating compatibility with standard laboratory safety protocols. These precautions address common researcher queries about chemical storage best practices, a perennial concern in academic and industrial labs alike.
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